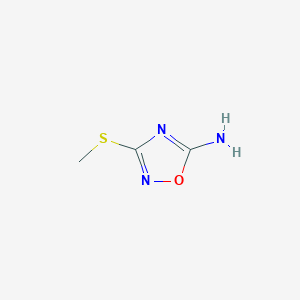
Acide 4-hydroxy-8-méthylquinoléine-2-carboxylique
Vue d'ensemble
Description
4-Hydroxy-8-methylquinoline-2-carboxylic acid is a compound that belongs to the quinoline family, characterized by a quinoline core structure with a hydroxy group at the 4-position, a methyl group at the 8-position, and a carboxylic acid group at the 2-position. This structure is a key scaffold in various chemical syntheses and has potential applications in medicinal chemistry due to its biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to 4-hydroxy-8-methylquinoline-2-carboxylic acid, has been explored in several studies. A method for synthesizing tetrahydroquinoline carboxylic acid derivatives, which are structurally related to the compound of interest, has been reported using the Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Another study describes the synthesis of 4-hydroxy-2-methylquinoline derivatives through a process involving phthalic anhydride aminolysis, esterification with diazomethane, and Dieckmann condensation . Additionally, a two-step synthesis starting from commercially available 2-aminobenzoic acids has been developed, which includes the formation of isatoic anhydrides and subsequent reaction with sodium enolate of ethyl acetoacetate .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is of significant interest due to their potential as ligands in complexation reactions. One study demonstrates the structural characterization of a dioxovanadium(V) complex with a quinoline derivative, highlighting the tridentate ligand behavior of the compound and its ability to form a hexagonal molecular arrangement through π-π interactions . Another study confirms the structure of a thioxoquinoline derivative using various spectroscopic methods and single crystal X-ray diffraction, revealing the presence of a strong intramolecular hydrogen bond .
Chemical Reactions Analysis
Quinoline derivatives are versatile in chemical reactions, often serving as intermediates for further functionalization. For instance, the synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids has been achieved using Sonogashira cross-coupling and the Pfitzinger reaction, indicating the reactivity of the hydroxyquinoline scaffold towards various coupling reactions . Moreover, the condensation of 4-hydroxy-3-formylquinolin-2-ones with amines has been reported, showcasing the ability of quinoline aldehydes to undergo nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their functional groups and molecular structure. For example, the antibacterial activity of 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position has been evaluated, with some compounds showing potent activity against both gram-positive and gram-negative bacteria . The antitubercular properties of hetarylamides of 4-hydroxy-2-oxoquinoline have also been studied, suggesting the importance of the hydroxy group and the quinoline core in biological activity .
Applications De Recherche Scientifique
Applications pharmaceutiques : Agents anticancéreux
Acide 4-hydroxy-8-méthylquinoléine-2-carboxylique : et ses dérivés ont été identifiés comme des agents anticancéreux potentiels. Ils présentent des propriétés pharmacologiques qui leur permettent d'agir comme chélateurs du fer, qui peuvent être utilisés pour la neuroprotection et comme inhibiteurs des enzymes dépendantes du 2OG . Ces composés peuvent également inhiber les métalloprotéines, contribuant à leurs capacités anticancéreuses .
Recherche biochimique : Inhibition enzymatique
En recherche biochimique, ce composé sert d'inhibiteur pour diverses enzymes. Il a été particulièrement remarqué pour son efficacité contre les oxygénases dépendantes du 2OG, qui sont des cibles thérapeutiques pour diverses maladies humaines . Son rôle dans les processus épigénétiques est également important, car il peut influencer l'activité des déméthylases histoniques et d'autres enzymes de modification des acides nucléiques .
Science des matériaux : Agent chélateur
Les propriétés chélatrices de l'this compound le rendent précieux en science des matériaux. Il peut former des complexes avec les métaux, ce qui est utile dans la synthèse de nouveaux matériaux et catalyseurs. Cette propriété est essentielle pour développer des matériaux innovants avec des propriétés électroniques ou magnétiques spécifiques.
Chimie environnementale : Détection de l'eau dans les solvants
Ce composé a été utilisé pour développer des sondes pour détecter l'eau dans les solvants organiques aprotiques. Sa réaction avec le 2-aminophénol forme un dérivé de benzoxazole capable d'éteindre la fluorescence dans l'eau, ce qui en fait un outil pratique pour les applications de chimie environnementale .
Chimie médicinale : Agents neuroprotecteurs
En tant qu'agent neuroprotecteur, l'this compound peut chélater le fer, ce qui est bénéfique dans le traitement des maladies neurodégénératives. En modulant l'homéostasie des métaux dans le cerveau, il peut contribuer à protéger les neurones des dommages causés par le stress oxydatif induit par les métaux .
Recherche antimicrobienne : Propriétés anti-VIH et antifongiques
Les dérivés du composé se sont révélés prometteurs comme agents anti-VIH et médicaments antifongiques. Leur capacité à inhiber des enzymes clés dans ces agents pathogènes les rend précieux pour développer de nouveaux traitements contre les maladies infectieuses .
Orientations Futures
Mécanisme D'action
Target of Action
4-Hydroxy-8-methylquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . . Quinoline and its derivatives are known to have versatile applications in the fields of industrial and synthetic organic chemistry .
Mode of Action
It’s known that quinoline derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
For instance, 8-hydroxyquinoline-2-carboxylic acid, a related compound, is known to be synthesized from tryptophan via kynurenine and 3-hydroxykynurenine .
Result of Action
Quinoline derivatives are known to have diverse biological and pharmaceutical activities .
Action Environment
It’s known that the synthesis of quinoline derivatives can be influenced by various factors, including the presence of transition metals, ionic liquid mediated reactions, and ultrasound irradiation reactions .
Propriétés
IUPAC Name |
8-methyl-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-3-2-4-7-9(13)5-8(11(14)15)12-10(6)7/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSHTOPIOBVQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323090 | |
| Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35975-56-5 | |
| Record name | NSC403027 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



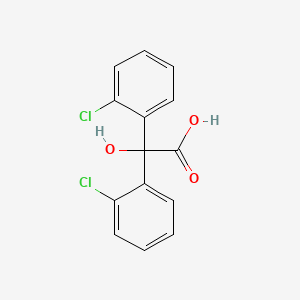
![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)
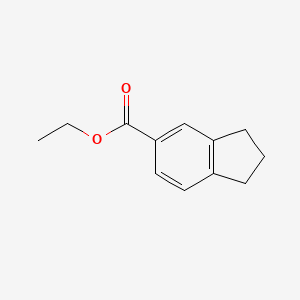
![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)

![2-[(Furan-2-Ylmethyl)amino]benzoic Acid](/img/structure/B1330598.png)

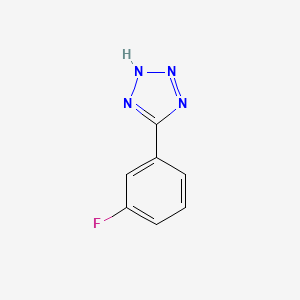

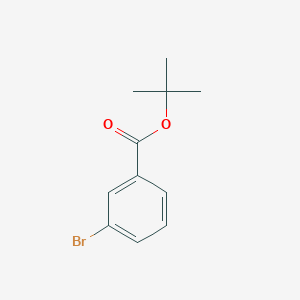

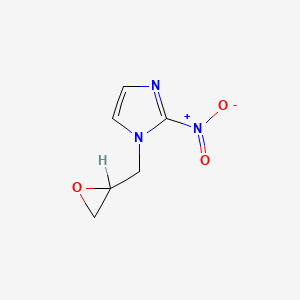
![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)
